9-Bromo-3,4-dihydro-2H-[1,4]oxazepino[2,3,4-hi]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-3,4-dihydro-2H-[1,4]oxazepino[2,3,4-hi]indazole is a heterocyclic compound that features a unique structure combining an oxazepine ring with an indazole moiety
Preparation Methods
The synthesis of 9-Bromo-3,4-dihydro-2H-[1,4]oxazepino[2,3,4-hi]indazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
9-Bromo-3,4-dihydro-2H-[1,4]oxazepino[2,3,4-hi]indazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9-Bromo-3,4-dihydro-2H-[1,4]oxazepino[2,3,4-hi]indazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Bromo-3,4-dihydro-2H-[1,4]oxazepino[2,3,4-hi]indazole involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways .
Comparison with Similar Compounds
9-Bromo-3,4-dihydro-2H-[1,4]oxazepino[2,3,4-hi]indazole can be compared with other similar compounds, such as:
Indazole derivatives: These compounds share the indazole moiety and exhibit similar biological activities.
Oxazepine derivatives: These compounds share the oxazepine ring and are studied for their unique chemical properties.
The uniqueness of this compound lies in its combined structure, which may confer distinct chemical and biological properties compared to its individual components .
Properties
Molecular Formula |
C10H9BrN2O |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
6-bromo-9-oxa-1,2-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene |
InChI |
InChI=1S/C10H9BrN2O/c11-8-4-7-6-12-13-2-1-3-14-9(5-8)10(7)13/h4-6H,1-3H2 |
InChI Key |
ATBPMOCNKXRTKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=C(C=C3OC1)Br)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.